molecular formula C12H12N2O5 B8043866 Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate

Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate

Cat. No. B8043866
M. Wt: 264.23 g/mol
InChI Key: IIMMFAUGUKIFTJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate is a useful research compound. Its molecular formula is C12H12N2O5 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate involves the condensation of ethyl acetoacetate with 3-amino-4-oxobenzoxazine in the presence of a base, followed by esterification with ethanol and acidification to obtain the final product.

Starting Materials
Ethyl acetoacetate, 3-amino-4-oxobenzoxazine, Base (e.g. sodium hydroxide), Ethanol, Acid (e.g. hydrochloric acid)

Reaction
Step 1: Ethyl acetoacetate is reacted with 3-amino-4-oxobenzoxazine in the presence of a base to form the intermediate product., Step 2: The intermediate product is then esterified with ethanol to form the ethyl ester., Step 3: The final product is obtained by acidification of the ethyl ester.

properties

IUPAC Name

ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-2-18-12(17)11(16)13-14-8-5-3-4-6-9(8)19-7-10(14)15/h3-6H,2,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMMFAUGUKIFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.